molecular formula C5H7F3O3 B3166886 2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane CAS No. 914636-95-6

2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane

Cat. No.: B3166886
CAS No.: 914636-95-6
M. Wt: 172.10 g/mol
InChI Key: AOBHTXFZZPUOGU-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane is a useful research compound. Its molecular formula is C5H7F3O3 and its molecular weight is 172.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 172.03472857 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(trifluoromethyl)-1,3-dioxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c6-5(7,8)4(3-9)10-1-2-11-4/h9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBHTXFZZPUOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256509
Record name 2-(Trifluoromethyl)-1,3-dioxolane-2-methanol
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Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-95-6
Record name 2-(Trifluoromethyl)-1,3-dioxolane-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing 1,3 Dioxolanes As Versatile Heterocycles

The 1,3-dioxolane (B20135) ring system is a cornerstone of modern synthetic strategy. As a class of cyclic acetals, these five-membered heterocycles are most frequently formed by the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol. nih.gov This reaction is both efficient and reversible, making 1,3-dioxolanes exceptionally useful as protecting groups for carbonyl functionalities. nih.gov Their stability under basic, reductive, and oxidative conditions allows chemists to perform a wide range of transformations on other parts of a complex molecule without affecting the carbonyl group. thieme-connect.de

Beyond their role in protection, 1,3-dioxolanes serve as valuable chemical intermediates for the synthesis of pharmaceuticals and agrochemicals. silverfernchemical.com The ring can be a structural motif in biologically active compounds or act as a chiral auxiliary to guide stereoselective reactions. nih.gov Furthermore, their properties as stable, low-toxicity, and highly soluble compounds also make them effective as solvents and stabilizers in various industrial formulations. silverfernchemical.com

Significance of Trifluoromethyl and Hydroxymethyl Functionalities in Molecular Design

The specific substituents at the 2-position of the dioxolane ring give 2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane its unique character. The presence of both a trifluoromethyl (-CF3) and a hydroxymethyl (-CH2OH) group on the same carbon atom creates a molecule with a rich and diverse chemical potential.

The trifluoromethyl group is a privileged moiety in modern drug design and materials science. bohrium.comhovione.com Its incorporation into a molecule can profoundly alter its physicochemical properties. hovione.com Key attributes imparted by the -CF3 group include:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic oxidation. mdpi.com This can increase the half-life of a drug candidate. mdpi.com

Increased Lipophilicity : The -CF3 group can enhance a molecule's ability to permeate biological membranes, which is a critical factor for bioavailability. mdpi.com

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -CF3 moiety can significantly influence the acidity or basicity of nearby functional groups, which can in turn enhance binding interactions with biological targets. mdpi.comwikipedia.org

Bioisosteric Replacement : The trifluoromethyl group is often used as a bioisostere for methyl or chloro groups to fine-tune a compound's steric and electronic profile. wikipedia.org

The hydroxymethyl group (-CH2OH) is a primary alcohol functionality that serves as a versatile synthetic handle. getidiom.comwikipedia.org Its presence provides a reactive site for a multitude of subsequent chemical transformations, such as oxidation to aldehydes or carboxylic acids, esterification, and etherification. This functional group is fundamental in organic chemistry, imparting polarity and the ability to participate in hydrogen bonding, which influences solubility and intermolecular interactions. algoreducation.com As a building block, the hydroxymethyl group is crucial for constructing more complex molecular frameworks and is a key feature in many biologically active molecules. researchgate.netacs.org

Scope and Research Imperatives for 2 Hydroxymethyl 2 Trifluoromethyl 1,3 Dioxolane Research

Strategies for 1,3-Dioxolane Ring Formation

The formation of the 1,3-dioxolane ring is a fundamental step in the synthesis of the target compound. This heterocyclic system is typically formed from the reaction of a diol with a carbonyl compound.

Ketalization and Acetalization Routes from Polyols and Carbonyl Compounds

The most common and direct method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of a vicinal diol, such as ethylene (B1197577) glycol or glycerol (B35011), with an aldehyde or a ketone. wikipedia.orgorganic-chemistry.org This reaction, known as acetalization (with aldehydes) or ketalization (with ketones), is a reversible process. To achieve high yields, water, a byproduct of the reaction, is typically removed using methods like a Dean-Stark apparatus or by chemical sequestration. organic-chemistry.org

The synthesis of this compound would logically proceed via the ketalization of glycerol with a suitable trifluoromethyl ketone, such as 1,1,1-trifluoroacetone. This reaction is analogous to the well-documented synthesis of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone. researchgate.netmatec-conferences.org In this process, the acid catalyst protonates the carbonyl oxygen of the ketone, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of the polyol. The reaction generally favors the formation of the five-membered dioxolane ring over the six-membered dioxane ring. researchgate.net

A variety of homogeneous and heterogeneous acid catalysts have been employed for these transformations. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture.

Table 1: Catalysts in Ketalization/Acetalization of Glycerol
Catalyst TypeSpecific ExamplesReaction ConditionsKey FindingsReference
Homogeneous AcidSulfuric Acid, Hydrochloric AcidReflux, various solventsEffective but can be corrosive and difficult to separate. chemicalbook.com
Heterogeneous AcidAmberlyst-15, Zeolites, Sulfonic Mesostructured SilicasBatch reactor, 35-60°CHigh conversion rates; catalysts are reusable and less corrosive. Amberlyst-15 showed optimal glycerol conversion at 60°C. matec-conferences.orgresearchgate.netrsc.org
Ionic Liquids1-(3-sulfonic group) propyl group-3-Methylimidazole tosilate70°CStable, low corrosion, and environmentally friendly with high product yield. google.com
PhotocatalystEosin YIrradiation with household bulbsA novel, green approach yielding excellent product yields under mild conditions.

Novel Cyclization Approaches, including Dehydrogenation and Dehydration of Glycols

Beyond traditional condensation reactions, alternative methods for forming the 1,3-dioxolane ring have been developed. One such approach involves the simultaneous dehydrogenation and dehydration of glycols. A patented process describes the preparation of 2-hydroxymethyl-1,3-dioxolane by passing ethylene glycol vapors over a specific catalyst at elevated temperatures (200-350°C). google.com

The catalyst for this transformation typically consists of finely divided reduced copper combined with a small amount of chromium oxide, supported on an inert carrier like porous silica. google.com The reaction produces the desired dioxolane, along with hydrogen gas, water, and minor by-products. The use of an inert diluent, such as nitrogen, can help maintain catalyst efficiency over extended periods. google.com This method represents an alternative pathway to the core 2-hydroxymethyl-1,3-dioxolane scaffold, which could then be subjected to further functionalization.

Another related approach involves the acid-catalyzed intramolecular cyclization of diethylene glycol to form dioxane. google.com While this produces a six-membered ring, the use of shape-selective zeolite catalysts like ZSM-5 demonstrates the potential of catalytic cyclodehydration for forming cyclic ethers from polyols. google.com

Regioselective and Stereoselective Introduction of Substituents

The introduction of the trifluoromethyl group onto a pre-formed dioxolane scaffold is a critical step that requires specialized reagents and methodologies. The choice of method depends on whether the trifluoromethyl group is introduced as a nucleophile, electrophile, or radical.

Trifluoromethylation Protocols for Dioxolane Scaffolds

Nucleophilic trifluoromethylation is a widely used method for introducing a CF₃ group into organic molecules, particularly at a carbonyl carbon. researchgate.net The premier reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent. wikipedia.org This reagent serves as a source of a nucleophilic trifluoromethyl anion equivalent. nih.gov

The reaction typically involves the addition of TMSCF₃ to an aldehyde or ketone in the presence of a catalytic amount of a nucleophilic initiator, such as a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or other bases. researchgate.net The mechanism is understood to involve an anionic chain reaction where a pentacoordinate siliconate intermediate is formed, which is key to the transfer of the CF₃ group to the carbonyl electrophile. nih.gov The initial product is a trimethylsilyl-protected trifluoromethyl alcohol, which yields the final alcohol upon acidic workup. nih.gov

For a dioxolane scaffold, this method could be applied to a precursor containing a ketone at the 2-position. Various catalytic systems have been developed to promote this reaction under mild conditions, often using dimethylformamide (DMF) as the solvent. researchgate.net

Table 2: Catalysts for Nucleophilic Trifluoromethylation with TMSCF₃
Catalyst/InitiatorTypical SubstrateSolventKey FeaturesReference
Tetrabutylammonium fluoride (TBAF)Aldehydes, KetonesTHFA common and effective soluble fluoride source. wikipedia.orgnih.gov
Potassium Fluoride (KF), Cesium Fluoride (CsF)Aldehydes, KetonesTHF, DMFAlkali metal fluorides are effective initiators. nih.govresearchgate.net
Potassium Carbonate (K₂CO₃)KetoamidesDMFUsed for diastereoselective trifluoromethylation. researchgate.net
Amine N-oxidesAldehydes, KetonesDMFAllows for excellent yields under mild, fluoride-free conditions. researchgate.net
N-heterocyclic carbenes (NHCs)Aldehydes-Avoids the use of strong bases and can selectively trifluoromethylate aldehydes over ketones. researchgate.net

Electrophilic Trifluoromethylation: In contrast to the nucleophilic approach, electrophilic trifluoromethylation involves reagents that deliver a CF₃⁺ species (an electrophilic trifluoromethylating agent) to a nucleophile. nih.gov This strategy is suitable for trifluoromethylating substrates such as enolates, silyl (B83357) enol ethers, or other carbon nucleophiles. Prominent reagents in this class include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). nih.govrsc.orgresearchgate.net These reagents can react with a nucleophilic dioxolane derivative to install the trifluoromethyl group. Some of these reactions may require metal catalysts to proceed efficiently. nih.gov

Radical Trifluoromethylation: This method utilizes the trifluoromethyl free radical (CF₃•) to form new C-CF₃ bonds. rsc.orgdntb.gov.ua The CF₃• radical can be generated through various means, such as the single-electron reduction of electrophilic trifluoromethylating reagents or from precursors like trifluoroiodomethane (CF₃I) in the presence of a radical initiator like triethylborane. wikipedia.orgresearchgate.net Recent advances have demonstrated that 1,3-dioxolane itself can be a suitable substrate for photoinduced radical relay transformations, enabling the introduction of a trifluoromethyl group under metal-free and redox-neutral conditions. chinesechemsoc.org This approach offers a powerful alternative for functionalizing the dioxolane scaffold directly.

Table 3: Selected Electrophilic and Radical Trifluoromethylating Agents
Reagent TypeSpecific ExamplesReactive SpeciesReference
Electrophilic (Hypervalent Iodine)Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)"CF₃⁺" nih.govresearchgate.net
Electrophilic (Sulfonium Salts)Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts)"CF₃⁺" nih.govresearchgate.net
Electrophilic (Sulfoximine-based)Shibata's Reagents (trifluoromethylsulfoximine salts)"CF₃⁺" nih.govrsc.org
Radical PrecursorTrifluoroiodomethane (CF₃I)CF₃• wikipedia.org
Radical PrecursorSodium trifluoromethanesulfinate (Langlois' reagent)CF₃• wikipedia.orgresearchgate.net
Direct Fluorination Methods for Dioxolane Derivatives

Direct fluorination of dioxolane derivatives presents a formidable challenge due to the high reactivity of elemental fluorine and the potential for non-selective reactions. However, methodologies have been developed to achieve controlled fluorination. One such approach is aerosol direct fluorination, where an organic vapor is adsorbed onto sodium fluoride particles and then exposed to fluorine gas at low temperatures. tennessee.edu This technique aims to mitigate the aggressive nature of fluorine and improve selectivity.

Research into the direct fluorination of 2-methyl-1,3-dioxolane (B1212220) revealed the formation of numerous isomers and significant ring-opening products. tennessee.edu A key observation was the undesirable fluorination at the 2-hydryl position. To address this, the synthesis and fluorination of a 2-trifluoromethyl-1,3-dioxolane system were investigated. The electron-withdrawing nature of the trifluoromethyl group was hypothesized to deactivate the 2-hydryl group, thus preventing its reaction with elemental fluorine and preserving the integrity of the dioxolane ring. tennessee.edu

Another strategy involves the use of milder fluorinating agents. For instance, N-fluorobenzenesulfonimide (NFSI) has been successfully employed for the direct fluorination of 3-substituted 5-(1,3-dioxane) acetal (B89532) isoxazoles, achieving yields up to 75%. academie-sciences.fr While not directly targeting this compound, this method demonstrates the potential of electrophilic fluorinating agents for the selective fluorination of heterocyclic systems.

Furthermore, patent literature describes the production of fluorinated 1,3-dioxolane derivatives through direct fluorination in a fluorine-based solution using a flow of fluorine gas. google.com This method emphasizes the control of reaction conditions, such as temperature (0 to 5°C) and the use of a mixed atmosphere of nitrogen and fluorine gas, to achieve the desired fluorinated products. google.com

Fluorination MethodSubstrateFluorinating AgentKey Findings
Aerosol Direct Fluorination2-methyl-1,3-dioxolaneElemental FluorineFormation of multiple isomers, ring opening, and undesirable fluorination at the 2-hydryl position. tennessee.edu
Aerosol Direct Fluorination2-trifluoromethyl-1,3-dioxolaneElemental FluorineThe trifluoromethyl group deactivates the 2-hydryl group, preventing its fluorination. tennessee.edu
Direct Fluorination3-substituted 5-(1,3-dioxane) acetal isoxazolesN-fluorobenzenesulfonimide (NFSI)Achieved yields up to 75% for 4-fluorinated isoxazoles. academie-sciences.fr
Flow Fluorination1,3-dioxolane derivativesFluorine gas in a fluorine-based solutionControlled fluorination at 0-5°C with a nitrogen/fluorine gas mixture. google.com

Hydroxymethyl Group Functionalization and Derivatization

The synthesis of 2-Hydroxymethyl-1,3-dioxolane can be achieved through the reaction of 1,3-dioxolane with formaldehyde (B43269) in the presence of an organic peroxide under non-acidic conditions. google.com This reaction preferentially leads to the addition of formaldehyde to the 2-methylene group of the 1,3-dioxolane. Formaldehyde can be used in various forms, including aqueous formalin solution, paraformaldehyde, or trioxane. google.com

A historical method for preparing 2-hydroxymethyl-1,3-dioxolane involves the simultaneous dehydrogenation and dehydration of ethylene glycol vapors over a copper-chromium catalyst at elevated temperatures (200-350°C). google.com The parent 1,3-dioxolane itself is typically synthesized through the condensation of ethylene glycol with formaldehyde using an acid catalyst like p-toluenesulfonic acid. chemicalbook.com

The introduction of the trifluoromethyl group often occurs at a different stage of the synthesis. For instance, 2-carboxymethyl-2-trifluoromethyl-1,3-dioxolane has been prepared and subsequently used in further reactions. keio.ac.jp

PrecursorsReagents/CatalystsProductKey Features
1,3-dioxolane, FormaldehydeOrganic peroxide (e.g., tertiary butyl perbenzoate)2-Hydroxymethyl-1,3-dioxolanePreferential addition to the 2-methylene group. google.com
Ethylene GlycolCopper-chromium catalyst2-Hydroxymethyl-1,3-dioxolaneSimultaneous dehydrogenation and dehydration at high temperatures. google.com
Ethylene Glycol, Formaldehydep-toluenesulfonic acid1,3-dioxolaneAcid-catalyzed condensation. chemicalbook.com

The formation of the hydroxyl moiety in substituted dioxolanes can be achieved through the controlled reduction of a corresponding carbonyl group. For example, in the synthesis of 4-hydroxymethylcyclohexanone, a ketone is protected as a ketal (a dioxolane derivative) to allow for the selective reduction of an ester group to a hydroxymethyl group using lithium aluminum hydride. wikipedia.org The protecting dioxolane group is then removed by hydrolysis. wikipedia.org

In the context of diarylmethanols containing an ortho-1,3-dithianyl group (a sulfur analog of dioxolane), a selective deoxygenation of the secondary hydroxyl group can be achieved using a ZnI2/Na(CN)BH3 reductive system. nih.gov This highlights that the choice of reducing agent and reaction conditions is crucial for the selective transformation of hydroxyl groups in the presence of other functional moieties.

While not directly applied to this compound, the principles of protecting group chemistry and selective reduction are fundamental to its synthesis. The trifluoromethyl group's electron-withdrawing nature can influence the reactivity of adjacent functional groups, necessitating careful selection of reduction strategies.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching on Substituted Dioxolanes

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles.

While the dioxolane moiety itself is not a traditional DMG, it can be part of a larger molecule where another functional group directs the ortho-metalation. For example, if the this compound were attached to an aromatic ring bearing a DMG such as an amide or methoxy (B1213986) group, subsequent ortho-lithiation and reaction with an electrophile would be possible. wikipedia.org

The effectiveness of a DMG is influenced by its ability to coordinate with the lithium reagent and its electronic properties. baranlab.orgstrath.ac.uk The reaction is typically carried out using strong bases like n-butyllithium in ethereal solvents such as THF. uwindsor.ca The choice of electrophile for quenching the aryllithium intermediate determines the nature of the newly introduced substituent.

Chirality and Stereoisomer Control in this compound Synthesis

The synthesis of chiral this compound requires stereocontrolled methods. Enantioselective and diastereoselective approaches are crucial for obtaining specific stereoisomers, which is often a requirement for biologically active compounds.

One strategy for achieving diastereoselectivity is the intramolecular oxa-Michael reaction. A highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been reported through an addition/oxa-Michael sequence. researchgate.net This approach could potentially be adapted for the synthesis of chiral dioxolanes.

Another relevant methodology involves the regioselective ring-opening of enantiomerically enriched 2,3-epoxy alcohols. mdpi.com This substrate-controlled approach allows for the synthesis of syn- and anti-hydroxymethylated 1,3-diols with high regioselectivity. The resulting diols can then be cyclized to form the desired dioxolane ring with defined stereochemistry.

The use of chiral building blocks is another common strategy. For instance, starting with a chiral diol would lead to the formation of a chiral dioxolane. The stereochemistry of the final product would be dictated by the stereochemistry of the starting material.

Resolution of Stereoisomers of Dioxolane Derivatives

The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds. chinesechemsoc.org For dioxolane derivatives, including structures related to this compound, both enzymatic and chromatographic methods have been developed to achieve high enantiomeric purity. These techniques are essential for obtaining specific stereoisomers required for applications in pharmaceuticals and materials science. nih.govnih.govnih.gov

Enzymatic Resolution Techniques

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. almacgroup.com This results in a mixture of a slower-reacting, unreacted enantiomer and a faster-reacting, derivatized product, which can then be separated. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are particularly favored for these transformations due to their broad substrate specificity, high enantioselectivity, and operational stability under mild, environmentally benign conditions. almacgroup.com

A common approach for resolving racemic alcohols is lipase-catalyzed transesterification, often involving an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer, leaving the other enantiomer as an unreacted alcohol. For instance, studies on 2-hydroxymethyl-1,4-benzodioxanes, which are structurally analogous to this compound, have demonstrated the efficacy of this method. researchgate.netresearchgate.net The lipase (B570770) from Pseudomonas fluorescens has been shown to effectively catalyze the transesterification of these compounds in organic solvents. researchgate.net The conversion and enantioselectivity of the reaction are influenced by the structural features of the substrate; for example, the presence of bulky substituents can hinder the binding of the substrate to the enzyme's active site. researchgate.net

The choice of enzyme is critical for achieving high enantioselectivity. A screening of various lipases and esterases is often performed to identify the optimal biocatalyst for a specific substrate. almacgroup.com In the resolution of various chiral intermediates, lipases from Pseudomonas cepacia (now Burkholderia cepacia), Candida antarctica lipase B (CALB), and Candida rugosa have proven to be highly effective. nih.govmdpi.commdpi.com

The following table summarizes the results of the enzymatic resolution of a racemic 2-hydroxymethyl-1,4-benzodioxane (B143543) derivative using Pseudomonas fluorescens lipase, illustrating a typical outcome for such a biotransformation.

Table 1. Enzymatic Kinetic Resolution of a 2-Hydroxymethyl-1,4-benzodioxane Derivative via Acetylation
EnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Product (ee_p %)Enantiomeric Excess of Substrate (ee_s %)
Pseudomonas fluorescens Lipase (Amano AK)Vinyl AcetateDiisopropyl ether24469680
Chiral Chromatography Approaches

Chiral chromatography is a primary method for the analytical and preparative separation of enantiomers. shimadzu.com This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) are all utilized for the resolution of chiral dioxolanes. nih.govnih.govshimadzu.com

The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. shimadzu.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including pharmaceuticals. nih.gov For dioxolane derivatives, an amylose-based column has been successfully used in supercritical fluid chromatography. nih.gov In SFC, the composition of the mobile phase, particularly the nature of the organic modifier, has a significant impact on chiral resolution. nih.gov

For volatile dioxolane derivatives, chiral capillary gas chromatography offers a high-resolution separation method. A study on the enantiomeric separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane evaluated several chiral columns. nih.gov While conventional non-chiral columns were ineffective, columns with a stationary phase composed of cyclodextrin (B1172386) derivatives provided excellent separation. nih.gov The optimization of GC parameters such as column temperature, heating rate, and carrier gas velocity is essential to achieve baseline resolution of the enantiomers in a short analysis time. nih.gov

The following table details the chiral columns tested for the separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane, highlighting the effectiveness of cyclodextrin-based stationary phases.

Table 2. Chiral GC Columns for the Separation of 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane Enantiomers nih.gov
Column NameStationary Phase CompositionSeparation Result
SH-I-5Sil MS5% Phenyl, 95% PolymethylsiloxaneNo separation
SH-WAX100% Crosslinked Polyethylene GlycolNo separation
Rt-bDEXmCyclodextrin DerivativePartial separation
Rt-bDEXsmCyclodextrin DerivativePartial separation
InertCap CHIRAMIXCyclodextrin DerivativePartial separation
Rt-bDEXse2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropyl phenyl / 86% dimethyl polysiloxaneBest separation (Resolution > 1.5)

Ring-Opening Reactions of Substituted Dioxolanes

The stability of the dioxolane ring is a critical factor in the chemical behavior of these compounds. The presence of substituents at the C2 position significantly influences the propensity of the ring to undergo cleavage under various conditions.

Acid-Catalyzed Ring Opening Processes

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-established reaction that proceeds through the formation of a stabilized oxocarbenium ion intermediate. For the analogous non-fluorinated compound, 2-hydroxymethyl-1,3-dioxolane, hydrolysis can be readily achieved to yield ethylene glycol and glycolaldehyde. researchgate.netgoogle.com However, the introduction of a strongly electron-withdrawing trifluoromethyl group at the C2 position, as in this compound, is expected to have a significant impact on the rate and mechanism of this process.

The trifluoromethyl group destabilizes the adjacent carbocationic center through a powerful inductive effect, thereby retarding the formation of the oxocarbenium ion intermediate that is central to the A-1 type mechanism of acetal hydrolysis. Research on related 2-trifluoromethyl-1,3-dioxalane systems has shown that the electron-withdrawing nature of the trifluoromethyl group can lead to increased stability of the dioxolane ring towards acid-catalyzed ring opening. tennessee.edu This deactivation effect is crucial for preserving the cyclic structure under conditions that would typically cleave a standard dioxolane.

Regioselective and Stereoselective Reductive Ring Cleavage Mechanisms

Reductive ring cleavage of cyclic acetals provides a valuable method for the synthesis of partially protected diols. The regioselectivity of this reaction is primarily governed by the steric and electronic nature of the substituents on the acetal ring. In the case of this compound, the cleavage can theoretically occur at either the O1-C2 bond or the O3-C2 bond.

While specific studies on the reductive ring cleavage of this particular compound are not extensively documented, general principles from related systems, such as 1,3-dioxane-type acetals in carbohydrates, can provide mechanistic insights. researchgate.net Reductive cleavage is often initiated by a Lewis acid, which coordinates to one of the oxygen atoms, facilitating the formation of an oxocarbenium ion. The subsequent delivery of a hydride from a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4) in the presence of a Lewis acid, leads to the ring-opened product.

The regiochemical outcome is dictated by a combination of factors:

Steric Hindrance: The hydride will preferentially attack the less sterically hindered carbon atom of the oxocarbenium ion.

Electronic Effects: The electron-withdrawing trifluoromethyl group will influence the stability of the developing positive charge on the adjacent carbon atoms.

Chelation Control: The presence of the hydroxymethyl group could allow for chelation with the Lewis acid, thereby directing the regioselectivity of the ring opening.

It is plausible that the cleavage would favor the formation of a primary alcohol by attack at the C2 position, leading to a more stable intermediate where the positive charge is further from the destabilizing trifluoromethyl group. The stereoselectivity of the reaction would be influenced by the conformation of the dioxolane ring and the direction of hydride attack.

Functional Group Transformations and Interconversions

The hydroxyl and trifluoromethyl groups are the primary sites for functional group transformations in this compound, offering avenues for the synthesis of a variety of derivatives.

Reactions of the Hydroxyl Moiety (e.g., Etherification, Chlorination)

The primary hydroxyl group in this compound is amenable to a range of standard transformations.

Etherification: The formation of ethers from the hydroxyl group can be achieved through Williamson ether synthesis, involving deprotonation with a base to form an alkoxide, followed by reaction with an alkyl halide. General methods for the O-alkylation of diols and related compounds are well-established and can be applied to this system. researchgate.netorganic-chemistry.org The reactivity of the hydroxyl group may be slightly diminished due to the electron-withdrawing effect of the trifluoromethyl group, potentially requiring stronger bases or more reactive alkylating agents.

Chlorination: The conversion of the hydroxyl group to a chloro moiety is a key transformation for introducing further functionality. This can be accomplished using various chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Patents describing the synthesis of the analogous 2-chloromethyl-1,3-dioxolane (B1265877) provide a procedural basis for this reaction. google.com The reaction likely proceeds through the formation of a chlorosulfite or phosphate (B84403) ester intermediate, followed by nucleophilic attack by a chloride ion in an Sₙ2-type mechanism.

Table 1: Functional Group Transformations of the Hydroxyl Moiety
ReactionReagentsProductNotes
Etherification1. Base (e.g., NaH) 2. Alkyl halide (R-X)2-Alkoxymethyl-2-trifluoromethyl-1,3-dioxolaneStandard Williamson ether synthesis conditions.
ChlorinationThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)2-Chloromethyl-2-trifluoromethyl-1,3-dioxolaneAnalogous to the synthesis of 2-chloromethyl-1,3-dioxolane.

Reactivity and Influence of the Trifluoromethyl Group in Dioxolane Systems

The trifluoromethyl group is a powerful modulator of chemical reactivity due to its unique combination of steric and electronic properties. nih.gov Its presence at the C2 position of the dioxolane ring exerts a profound influence on the stability and reactivity of the entire molecule.

Electronic Effects: The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry. mdpi.com This is primarily due to the high electronegativity of the fluorine atoms, leading to a strong inductive effect (-I). This electron withdrawal has several consequences:

Destabilization of Adjacent Cations: As discussed in the context of acid-catalyzed ring opening, the trifluoromethyl group destabilizes any developing positive charge on the C2 carbon, making the formation of an oxocarbenium ion more difficult. tennessee.edu

Increased Electrophilicity: The C2 carbon becomes more electrophilic, potentially increasing its susceptibility to nucleophilic attack if the ring were to open through an alternative mechanism.

Modulation of Acidity: The acidity of nearby protons can be affected, although in this specific molecule, the most relevant effect is on the stability of intermediates.

Steric Effects: While the van der Waals radius of a fluorine atom is only slightly larger than that of hydrogen, the trifluoromethyl group as a whole is sterically demanding, comparable in size to an isopropyl group. This steric bulk can hinder the approach of reagents to the C2 position and the adjacent functional groups, influencing the stereochemical outcome of reactions.

Table 2: Influence of the Trifluoromethyl Group
PropertyEffect of Trifluoromethyl GroupConsequence
ElectronicStrongly electron-withdrawing (-I effect)Destabilizes adjacent carbocations, increases stability of the dioxolane ring to acid-catalyzed cleavage.
StericBulky, comparable to an isopropyl groupHinders approach of reagents to the C2 position, influencing reaction stereochemistry.

Nucleophilic and Electrophilic Substitution Patterns at the Dioxolane Ring

Direct nucleophilic or electrophilic substitution on the saturated dioxolane ring itself is generally unfavorable. However, the presence of the trifluoromethyl and hydroxymethyl groups at the C2 position can influence the reactivity of the molecule towards ring-opening followed by substitution, or reactions at the exocyclic methylene (B1212753) group after conversion of the hydroxyl moiety.

Nucleophilic Substitution: Nucleophilic attack is more likely to occur at the C2 carbon, especially if the ring is activated by a Lewis acid. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the C2 carbon, making it a more likely target for nucleophiles. researchgate.net However, the aforementioned destabilization of the resulting intermediate makes direct Sₙ2-type displacement at C2 without ring opening highly unlikely. A more probable pathway involves a ring-opening-nucleophilic substitution sequence. Following conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or a halide), nucleophilic substitution at the exocyclic methylene carbon can readily occur.

Electrophilic Substitution: The dioxolane ring, being an acetal, is generally not susceptible to electrophilic attack on its carbon atoms. The lone pairs on the oxygen atoms are the most likely sites for electrophilic interaction, which as discussed, initiates acid-catalyzed ring opening. Electrophilic trifluoromethylating reagents are known, but their application would not target the dioxolane ring directly. nih.gov Any electrophilic reactions would likely target other parts of the molecule if it were incorporated into a larger, more reactive system (e.g., an aromatic ring).

Polymerization Mechanisms Involving Dioxolane Moieties as Monomers or Comonomers

The polymerization of dioxolane structures, including analogs of this compound, primarily proceeds through two distinct mechanistic pathways: cationic ring-opening polymerization (CROP) and radical polymerization. The operative mechanism is largely dictated by the specific structure of the monomer, particularly the substituents on the dioxolane ring.

Cationic Ring-Opening Polymerization (CROP)

The saturated ring of 1,3-dioxolane is susceptible to cationic ring-opening polymerization (CROP), a process that is integral to the formation of polyacetals. mdpi.com This type of polymerization can proceed via two primary mechanisms: the Activated Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. researchgate.netacs.org

In the traditional ACE mechanism, the reaction is initiated by a protonic acid which activates the terminal monomer unit of the growing polymer chain. nih.gov This activated chain end then reacts with another monomer molecule. A significant challenge in the ACE polymerization of cyclic acetals like dioxolane is the propensity for the growing polymer chain to undergo intramolecular transacetalization, or "backbiting," which leads to the formation of undesirable cyclic structures. researchgate.netnih.gov This side reaction can broaden the molecular weight distribution and is detrimental when well-defined, end-functionalized polymers are the target. nih.gov

To mitigate the formation of cyclic byproducts, the Active Monomer (AM) mechanism can be employed. researchgate.netnih.gov In this pathway, a diol initiator is used, and the monomer itself is protonated (activated) before reacting with the hydroxyl end-groups of the growing chain. researchgate.netacs.org This approach reduces the concentration of protonated polymer chains, thereby suppressing the backbiting reactions that lead to cyclization. nih.gov

Radical Polymerization of Dioxolane Analogs

While the saturated 1,3-dioxolane ring itself does not typically undergo radical polymerization, derivatives containing an exocyclic double bond, such as 2-methylene-1,3-dioxolanes, are reactive toward radical initiators. elsevierpure.comuliege.be The polymerization of these monomers is characterized by a competition between two pathways: 1,2-vinyl addition, which retains the ring structure, and radical ring-opening polymerization (rROP), which incorporates an ester functionality into the polymer backbone. elsevierpure.com

The presence and nature of substituents on the dioxolane ring, particularly fluorine atoms, have a profound effect on the polymerization pathway. Research on fluorinated 2-methylene-1,3-dioxolane (B1600948) analogs demonstrates that the degree of fluorination dictates the prevalence of ring-opening versus vinyl addition. elsevierpure.com

Detailed research findings illustrate this competition:

The hydrocarbon analog, 2-methylene-1,3-dioxolane, produces a significant amount of ring-opened product (up to 50% at 60°C). elsevierpure.com

Partial fluorination, as in 2-difluoromethylene-4-methyl-1,3-dioxolane, still permits ring-opening, although the extent is temperature-dependent, decreasing from 28% at 60°C to just 4% at -78°C. elsevierpure.com

Perfluorination of the monomer, as seen in perfluoro-2-methylene-4-methyl-1,3-dioxolane, results in the exclusive formation of the vinyl addition polymer, with no ring-opening observed. elsevierpure.com

Table 1. Effect of Fluorine Substitution on the Polymerization Mechanism of 2-Methylene-1,3-dioxolane Analogs elsevierpure.com
MonomerPolymerization Temperature (°C)Ring-Opening Product (%)Vinyl Addition Product (%)
2-Methylene-1,3-dioxolane (Hydrocarbon analog)60~50~50
2-Difluoromethylene-4-methyl-1,3-dioxolane (Partially fluorinated)602872
0793
-78496
Perfluoro-2-methylene-4-methyl-1,3-dioxolane (Perfluorinated)Not Specified0100

Copolymerization Involving Dioxolane Moieties

Trifluoromethyl-substituted dioxolane and dioxole monomers can be copolymerized with other monomers to create materials with tailored properties. A notable example is the copolymerization of 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) with tetrafluoroethylene (B6358150) (TFE). acs.orgresearchgate.net The incorporation of the bulky, cyclic PDD monomer into the polymer chain disrupts crystallinity and significantly influences the thermal properties of the resulting copolymer. acs.org

The glass transition temperature (Tg) of these copolymers is strongly dependent on the monomer composition. As the molar content of the trifluoromethyl-substituted dioxole monomer increases, the Tg of the copolymer rises substantially. This is attributed to the reduced conformational flexibility imposed by the rigid ring structure of the PDD unit. acs.org For instance, copolymers of TFE and PDD exhibit a Tg that ranges from 67°C to 334°C for the PDD homopolymer, demonstrating a clear correlation between the dioxole content and the thermal properties of the polymer. acs.orgresearchgate.net

Table 2. Glass Transition Temperature (Tg) of Copolymers of Tetrafluoroethylene (TFE) and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) acs.org
PDD in Feed (mol %)PDD in Copolymer (mol %)Glass Transition Temperature (Tg) (°C)
20Not Determined67
50Not Specified101-109
6565149
8087241
100100 (Homopolymer)334

Computational Chemistry and Theoretical Modeling of 2 Hydroxymethyl 2 Trifluoromethyl 1,3 Dioxolane

Quantum Chemical Calculations (Ab Initio, DFT)

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are "first-principles" methods that solve the electronic Schrödinger equation to provide detailed insights into the electronic structure and energetics of a molecule. wikipedia.orgarxiv.orgepfl.ch These methods are crucial for understanding the fundamental properties of 2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane.

The presence of a trifluoromethyl (-CF3) group profoundly influences the electronic structure of the dioxolane ring. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which alters the charge distribution, bond lengths, and molecular orbital energies of the entire molecule. mdpi.comemerginginvestigators.org

DFT calculations on related fluorinated compounds reveal several key effects applicable to this compound:

Inductive Effect : The -CF3 group pulls electron density away from the C2 carbon and the adjacent oxygen atoms of the dioxolane ring. This polarization can affect the acidity of nearby protons and the molecule's interaction with other polar species. mdpi.com

Bond Length Alteration : Computational studies on similar fluorinated heterocycles have shown that the strong C-F bonds (bond dissociation energy of ~485 kJ/mol) and the electron-withdrawing nature of the -CF3 group can lead to a shortening of the adjacent C-C bond. mdpi.com This effect would likely be observed in the C2-CF3 bond of the title compound.

Molecular Orbital Energies : The electron-withdrawing -CF3 group generally lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org A lower LUMO energy makes the molecule more susceptible to nucleophilic attack, while a lower HOMO energy indicates greater stability against oxidation. emerginginvestigators.orgbeilstein-journals.org DFT studies on fluorinated thiadiazole derivatives have demonstrated this trend. acs.org

Noncovalent Interactions : The fluorine atoms can participate in weak noncovalent interactions, such as C–H···F hydrogen bonds, which can influence crystal packing and conformational preferences. acs.orgnih.gov Computational analysis helps to visualize and quantify the strength of these interactions. nih.gov

PropertyInfluence of -CF3 GroupComputational Method
Electron Density Polarization of the C-O and C-C bonds adjacent to the C2 position.DFT, Mulliken Charge Analysis
HOMO/LUMO Energy Lowering of both HOMO and LUMO energy levels, increasing oxidative stability.DFT, TD-DFT
Bonding Potential shortening of the C2-CF3 bond due to hyperconjugation and inductive effects.DFT, Geometry Optimization
Intermolecular Forces Can participate in weak C-H···F hydrogen bonds, influencing solid-state structure.DFT, NCI Analysis

While specific reaction mechanisms for this compound are not extensively studied, computational methods are invaluable for elucidating the pathways by which it and similar dioxolanes are formed. One common synthetic route is the Prins reaction or related acid-catalyzed acetalization, involving the reaction of a diol with a ketone or aldehyde. acs.orgorganic-chemistry.org

Quantum chemical calculations can map the entire potential energy surface of a reaction, allowing for the identification of key intermediates and, most importantly, the transition state (TS). wikipedia.orgucsb.edulibretexts.org The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy. wikipedia.orglibretexts.org

For the formation of a 2,2-disubstituted 1,3-dioxolane (B20135), theoretical studies would typically involve:

Geometry Optimization : Calculating the lowest-energy structures of reactants, products, and any intermediates. ucsb.edu

Transition State Search : Locating the saddle point on the potential energy surface that connects reactants to products. ucsb.edu Methods like the synchronous transit-guided quasi-Newton (QST2) approach are often used. ucsb.edu

Frequency Analysis : Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculations : Tracing the minimum energy path from the transition state down to the corresponding reactants and products to ensure the correct pathway has been identified.

Studies on the formation of 1,3-dioxanes via the Prins reaction using the MP2/6-31G(d,p) level of theory have successfully revealed the structure of transition states and determined thermochemical parameters for the reaction. researchgate.net Similar computational approaches could precisely model the formation of this compound from glycerol (B35011) and trifluoroacetone, providing insights into the reaction's kinetics and stereoselectivity. researchgate.netnih.gov

Computational chemistry is a reliable tool for predicting the thermodynamic stability of molecules. umn.edu The stability of this compound is influenced by both its substituent groups and the inherent strain of the five-membered ring.

Heats of Formation (ΔfH°) : Ab initio and DFT methods can be used to calculate the heat of formation, a fundamental measure of a molecule's intrinsic stability. By using isodesmic reactions, where the number and types of bonds are conserved, systematic errors in calculations can be minimized, leading to highly accurate ΔfH° values.

Conformational Energetics : The relative stability of different conformers can be precisely calculated. For the dioxolane ring, this involves determining the energy difference between various envelope and twist forms. Quantum mechanical calculations have been used to determine the relative free energies (ΔG°) of different conformers for substituted dioxanes, showing how substituents dictate the most stable geometry. researchgate.net

Impact of Fluorination : The presence of the -CF3 group generally enhances the thermodynamic stability of organic molecules due to the strength of the C-F bonds. mdpi.com Quantum mechanical calculations on -CH3/-CF3 substituted pairs have shown that the substitution can lead to a significant gain in binding energy, driven by changes in electrostatic energy and solvation free energy. researchgate.net These calculations are essential for predicting how fluorination impacts molecular properties in various environments. nih.govresearchgate.net

ParameterDescriptionRelevance to Stability
Heat of Formation (ΔfH°) The change in enthalpy during the formation of 1 mole of the substance from its constituent elements.A lower (more negative) value indicates greater intrinsic stability.
Gibbs Free Energy (ΔG°) The energy associated with a chemical reaction that can be used to do work.Used to compare the relative stability of different isomers or conformers.
Bond Dissociation Energy The energy required to break a specific bond homolytically.The high energy of C-F bonds contributes to the overall metabolic and thermal stability of the molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for studying the dynamic motions and conformational landscapes of molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative by treating atoms as spheres and bonds as springs. mdpi.com

The five-membered 1,3-dioxolane ring is not planar. It exists in a continuous state of dynamic motion, adopting conformations that relieve torsional strain. The two primary, low-energy conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "half-chair" or "twist" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. datapdf.com

These conformations can interconvert through a low-energy process called pseudorotation. MD simulations are particularly well-suited for studying these dynamics. rug.nl By simulating the motion of every atom over time, MD can reveal the preferred conformations, the energy barriers between them, and the timescale of their interconversion. rug.nlrutgers.edu Studies on the cationic ring-opening polymerization of 1,3-dioxolane have utilized these concepts to understand the behavior of the monomer and resulting polymer chains. rsc.org

The substituents at the C2 position—a hydroxymethyl group and a trifluoromethyl group—have a decisive impact on the conformational preferences of the dioxolane ring.

Steric Effects : The bulky trifluoromethyl group will create significant steric hindrance. Molecular mechanics calculations would predict that the ring will pucker in a way that places this bulky group in a pseudo-equatorial position to minimize steric clashes with other atoms, a principle well-established in the conformational analysis of cyclic systems. sinica.edu.tw

Electronic Effects : The electronegative -CF3 group can influence the ring's geometry through electronic repulsion and dipole interactions.

Intramolecular Hydrogen Bonding : The hydroxymethyl (-CH2OH) group introduces the possibility of forming an intramolecular hydrogen bond with one of the ring's oxygen atoms. This interaction could significantly stabilize a specific conformation, locking the ring into a less flexible state.

MM force fields are parameterized to account for these steric and electrostatic interactions. By calculating the potential energy for a full 360° rotation around key bonds (dihedral scans), MM can map the conformational energy landscape. This allows for the determination of the global energy minimum conformation and the relative energies of other stable conformers. Quantum-chemical studies on substituted 1,3-dioxanes have successfully quantified the Gibbs conformational energies (ΔG°) for various substituents, providing a clear picture of their influence. researchgate.net A similar approach for this compound would elucidate the interplay between the steric bulk of the -CF3 group and the hydrogen-bonding potential of the -CH2OH group.

SubstituentPrimary InfluencePredicted Conformational Effect
-CF3 (Trifluoromethyl) Steric bulk, high electronegativityFavors a pseudo-equatorial position to minimize steric strain.
-CH2OH (Hydroxymethyl) Hydrogen bond donor/acceptorMay form an intramolecular hydrogen bond with a ring oxygen, stabilizing a specific envelope or twist conformation.

Structure-Reactivity Relationship Predictions and Design Principles

Due to the absence of direct experimental or computational studies on this compound, its structure-reactivity profile must be predicted by drawing parallels with analogous compounds and applying established principles of physical organic chemistry. The reactivity of the 1,3-dioxolane ring is predominantly influenced by the electronic and steric nature of the substituents at the C2 position. In this case, the presence of both a hydroxymethyl (-CH₂OH) and a trifluoromethyl (-CF₃) group introduces competing electronic effects that will dictate the compound's stability and reactivity, particularly towards hydrolysis.

Electronic Effects of Substituents:

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly destabilizes the adjacent carbocationic center of the oxocarbenium ion intermediate that would form during hydrolysis. Consequently, the presence of the -CF₃ group is predicted to substantially decrease the rate of acid-catalyzed hydrolysis compared to unsubstituted or alkyl-substituted 1,3-dioxolanes. This deactivating effect has been quantified in related systems, where electron-withdrawing substituents have been shown to retard the rate of acetal (B89532) hydrolysis by several orders of magnitude.

Conversely, the hydroxymethyl group is generally considered to be weakly electron-withdrawing by induction, but it also has the potential for intramolecular interactions. While the primary inductive effect of the oxygen in the -CH₂OH group would slightly destabilize the oxocarbenium ion, the possibility of intramolecular hydrogen bonding or other through-space interactions could modulate this effect. However, the potent destabilizing influence of the -CF₃ group is expected to be the dominant factor governing the electronic landscape at the C2 position.

Predicted Reactivity:

Based on these electronic considerations, this compound is predicted to be significantly more stable towards acid-catalyzed hydrolysis than its non-fluorinated counterparts. The energy barrier for the formation of the C2-centered oxocarbenium ion will be substantially higher due to the powerful destabilizing effect of the trifluoromethyl group.

To illustrate this predicted trend, the following data table provides a qualitative and predicted quantitative comparison of the relative hydrolysis rates of various 2-substituted 1,3-dioxolanes. The predicted values for this compound are extrapolated based on the known effects of the individual substituents.

Substituent at C2 Electronic Effect Predicted Relative Rate of Hydrolysis (krel) Predicted Activation Energy (kcal/mol)
-H, -HNeutral1~20-22
-CH₃, -HWeakly Electron-Donating> 1~18-20
-CH₃, -CH₃Moderately Electron-Donating>> 1~16-18
-CF₃, -HStrongly Electron-Withdrawing<< 1> 25
-CF₃, -CH₂OH Strongly Electron-Withdrawing <<< 1 > 28

Design Principles:

The predicted high stability of the this compound core suggests several design principles for its application. The dioxolane moiety in this compound can be considered a robust protecting group for a ketone or aldehyde functionality, particularly in chemical environments where lability to acid is a concern. This stability would allow for chemical transformations to be performed on other parts of a molecule containing this group without premature deprotection.

Furthermore, the presence of the trifluoromethyl group could be exploited in the design of molecules where enhanced metabolic stability is desired. The electron-withdrawing nature of the -CF₃ group can shield adjacent bonds from enzymatic cleavage, a common strategy in medicinal chemistry. The hydroxymethyl group, on the other hand, provides a handle for further functionalization, allowing for the attachment of this stable heterocyclic motif to larger molecular scaffolds.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxymethyl 2 Trifluoromethyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, purity, and dynamic behavior of a compound in solution. copernicus.orgauremn.org.br

¹H and ¹³C NMR for Structural Assignment and Purity Assessment

One-dimensional ¹H and ¹³C NMR spectra are fundamental tools for the initial structural assignment and the assessment of sample purity for 2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet, split by the adjacent hydroxyl proton. The four protons on the dioxolane ring are expected to resonate in the region typical for cyclic ethers, and their chemical environment may result in complex splitting patterns. The hydroxyl proton (-OH) typically appears as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework. Key signals include the quaternary carbon atom bonded to the trifluoromethyl group, which is significantly deshielded. The carbon of the trifluoromethyl group (-CF₃) characteristically appears as a quartet due to strong one-bond coupling with the three fluorine atoms. The carbons of the dioxolane ring and the hydroxymethyl group will also show distinct resonances in the spectrum. The number of signals in the ¹³C spectrum directly corresponds to the number of unique carbon environments, serving as a confirmation of the molecular symmetry. docbrown.info

Purity assessment is achieved by examining the NMR spectra for extraneous peaks. The integration of ¹H NMR signals allows for the quantification of the relative number of protons, which can be used to identify and quantify impurities. illinois.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C2--~100-110q (²JCF)
CF₃--~120-125q (¹JCF)
C4/C5~3.8 - 4.2m~65-75-
CH₂OH~3.5 - 3.9d~60-70-
OHVariable (e.g., ~2.0 - 4.0)t--

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Advanced NMR Techniques for Stereochemical Elucidation

While 1D NMR is powerful, two-dimensional (2D) NMR techniques are often necessary for unambiguous structural and stereochemical elucidation of complex molecules, including heterocycles. semanticscholar.orgipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the molecular puzzle.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the connectivity between the hydroxymethyl protons (-CH₂) and the hydroxyl proton (-OH), as well as establishing the coupling relationships between the non-equivalent protons on the dioxolane ring.

HSQC: This technique correlates proton signals with their directly attached carbon atoms. It provides a definitive link between the ¹H and ¹³C assignments, confirming, for example, which proton signals correspond to the dioxolane ring carbons versus the hydroxymethyl carbon.

HMBC: This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC could show correlations from the hydroxymethyl protons to the quaternary C2 carbon, confirming the attachment of the -CH₂OH group to this position.

For molecules with chiral centers, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine relative stereochemistry by identifying protons that are close in space. researcher.lifenih.gov Anisotropic NMR data, such as residual dipolar couplings (RDCs), have also emerged as a powerful method for determining the relative configuration of complex molecules. researcher.life

Analysis of Coupling Constants and Conformational Dynamics of the Dioxolane Ring

The magnitude of scalar coupling constants (J-couplings) provides valuable insight into the geometry and conformational preferences of the molecule. researcher.life

The three-bond proton-proton coupling constants (³JHH) within the dioxolane ring are particularly informative. The relationship between these coupling constants and the dihedral angle between the coupled protons is described by the Karplus equation. By analyzing these values, the preferred conformation of the five-membered dioxolane ring, which typically exists in a dynamic equilibrium between envelope and twist forms, can be inferred. researchgate.net

The presence of the trifluoromethyl group introduces additional couplings. Carbon-fluorine (¹³C-¹⁹F) and proton-fluorine (¹H-¹⁹F) couplings can be observed over one or more bonds. The one-bond ¹³C-¹⁹F coupling (¹JCF) is typically very large (~280-300 Hz), while two- and three-bond couplings are significantly smaller but provide crucial structural information. rsc.org For example, the quaternary carbon at the C2 position is expected to show a quartet splitting due to two-bond coupling (²JCF) to the three fluorine atoms.

Table 2: Expected NMR Coupling Constants for this compound

Coupling Type Description Expected Value (Hz)
¹JCFOne-bond coupling between CF₃ carbon and fluorine~280 - 300
²JCFTwo-bond coupling between C2 and CF₃ fluorines~25 - 35
³JHHVicinal coupling between protons on the dioxolane ring~5 - 10 (depends on dihedral angle)
³JHHCoupling between -CH₂- and -OH protons~5 - 8
⁴JHFFour-bond coupling between dioxolane protons and CF₃ fluorines~0.5 - 2.0

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that is unique to the compound's structure and functional groups. d-nb.info

Elucidation of Functional Groups and Molecular Fingerprints

The FT-IR and FT-Raman spectra of this compound can be analyzed to identify its key functional groups.

O-H Stretch: The hydroxyl group gives rise to a characteristic broad absorption band in the FT-IR spectrum, typically in the 3500-3200 cm⁻¹ region, due to hydrogen bonding.

C-H Stretch: The aliphatic C-H stretching vibrations of the methylene groups in the dioxolane ring and hydroxymethyl moiety are expected in the 3000-2850 cm⁻¹ range.

C-F Stretch: The C-F bonds of the trifluoromethyl group produce very strong and characteristic absorption bands in the FT-IR spectrum, typically found in the 1350-1100 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the ether linkages in the dioxolane ring and the alcohol group will result in strong bands in the "fingerprint region" between 1200 and 1000 cm⁻¹.

The combination of these bands provides a unique molecular fingerprint that can be used for identification and quality control.

Table 3: Key Vibrational Band Assignments for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
ν(O-H)Alcohol3500 - 3200Strong, Broad
ν(C-H)CH₂ (Aliphatic)3000 - 2850Medium
ν(C-F)Trifluoromethyl1350 - 1100Very Strong
ν(C-O)Ether / Acetal (B89532)1200 - 1050Strong
ν(C-O)Alcohol1050 - 1000Strong
δ(CH₂)Methylene Bending~1465Medium

Note: ν = stretching, δ = bending.

Correlating Experimental and Theoretical Spectra for Vibrational Assignments

To achieve a more precise and complete assignment of the vibrational modes, especially in the complex fingerprint region, experimental spectra are often correlated with theoretical calculations. researchgate.netnih.gov Density Functional Theory (DFT) is a common quantum-chemical method used to calculate the optimized geometry and vibrational frequencies of a molecule. researchgate.netnih.gov

By modeling the molecule in silico, a theoretical vibrational spectrum can be generated. The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the theoretical model and to improve the agreement with experimental data. researchgate.net This correlation allows for the confident assignment of individual absorption bands to specific molecular motions (stretching, bending, rocking, etc.), providing a deeper understanding of the molecule's vibrational properties. mdpi.commdpi.com This approach is particularly useful for distinguishing between the various C-O and C-F stretching and bending modes that overlap in the fingerprint region.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of novel compounds, providing vital information on the molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns.

Molecular Formula Determination

High-resolution mass spectrometry (HRMS) would be the definitive method for confirming the molecular formula of this compound, which is C₅H₇F₃O₃. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), it is possible to distinguish its elemental composition from other potential formulas with the same nominal mass.

Table 1: Theoretical Mass Data for this compound (Note: This table is based on theoretical calculations, as experimental data is not available.)

PropertyValue
Molecular FormulaC₅H₇F₃O₃
Monoisotopic Mass172.0347 g/mol
Average Mass172.102 g/mol
Nominal Mass172 g/mol

Hypothetical Fragmentation Pathway Analysis

While specific experimental data is absent, a putative fragmentation pathway can be proposed based on the known fragmentation behaviors of analogous structures, such as other 1,3-dioxolanes and compounds containing trifluoromethyl and hydroxymethyl groups. The fragmentation of the molecular ion would likely be initiated by the ionization of one of the oxygen atoms, followed by a series of bond cleavages.

Key fragmentation processes would likely include:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion and is a common pathway for primary alcohols.

Loss of the trifluoromethyl group (-CF₃): The strong electron-withdrawing nature of the trifluoromethyl group makes it a potential leaving group.

Ring-opening of the dioxolane moiety: This can lead to a variety of smaller fragment ions. Cleavage of the C-O and C-C bonds within the ring structure is a characteristic fragmentation pattern for cyclic acetals.

Retro-Diels-Alder (RDA) type fragmentation: Although less common for five-membered rings compared to six-membered rings, some degree of ring fragmentation resembling an RDA reaction could occur.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound (Note: This table represents a theoretical prediction of possible fragments and their m/z values. It is not based on experimental data.)

Proposed Fragment StructureChemical FormulaMonoisotopic Mass (m/z)Plausible Origin
[M - CH₂OH]⁺C₄H₄F₃O₂⁺141.0163Loss of the hydroxymethyl group from the molecular ion
[M - CF₃]⁺C₄H₇O₃⁺103.0395Loss of the trifluoromethyl group from the molecular ion
[C₂H₄O]⁺C₂H₄O⁺44.0262Fragmentation of the dioxolane ring
[CF₃]⁺CF₃⁺68.9952Cleavage of the C-CF₃ bond
[CH₂OH]⁺CH₂OH⁺31.0184Cleavage of the C-CH₂OH bond

Without access to an experimental mass spectrum, this analysis remains speculative. The relative abundances of these and other potential fragment ions would be crucial for a definitive structural confirmation and for distinguishing this compound from its isomers.

Applications in Advanced Organic Synthesis and Materials Science

2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis to create new stereogenic centers. wikipedia.org The synthesis of many pharmaceuticals and agrochemicals depends on the availability of such chiral intermediates. wikipedia.org

In asymmetric synthesis, a chiral auxiliary is a stereogenic unit temporarily integrated into a compound to control the stereochemical result of a reaction. researchgate.net This auxiliary guides the formation of a specific stereoisomer, after which it can typically be recovered and reused. researchgate.net While trifluoromethylated chiral building blocks are of significant interest in the synthesis of enantiomerically pure compounds, specific documented examples of this compound being used directly to initiate asymmetric transformations were not prominently featured in available research. However, its structure, containing both a chiral center and a trifluoromethyl group, positions it as a potentially valuable synthon for creating complex chiral molecules.

Chiral auxiliaries are essential tools in stereoselective synthesis, with well-known examples including oxazolidinones and camphor (B46023) derivatives. ethz.ch One notable class of auxiliaries is TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols). nih.govresearchgate.net These versatile auxiliaries are characterized by a 1,3-dioxolane (B20135) ring with two adjacent diarylhydroxymethyl groups in a trans configuration. researchgate.net

The standard synthesis of TADDOLs involves the reaction of acetals or ketals of tartrate esters with aromatic Grignard reagents. nih.govresearchgate.net This established synthetic route does not typically involve this compound as a precursor. While both compound classes share the 1,3-dioxolane core, their substitution patterns and synthetic origins are distinct. The potential role of this compound in the development of novel, non-TADDOL chiral auxiliaries remains an area for further exploration.

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The unique combination of a reactive hydroxymethyl group, a stabilizing trifluoromethyl group, and a dioxolane ring makes this compound a useful intermediate for building more complex molecules.

The introduction of trifluoromethyl groups into organic molecules is a key strategy in drug design, as it can enhance properties such as lipophilicity and metabolic stability. tennessee.edu The CF3 group's influence on the electronic nature of a molecule is significant. Research on the fluorination of a 2-trifluoromethyl-1,3-dioxalane system revealed that the electron-withdrawing nature of the trifluoromethyl group deactivates the hydrogen atom at the C2 position of the dioxolane ring. organic-chemistry.org This deactivation makes the C2 position less reactive compared to analogous compounds like 2-methyl-1,3-dioxolane (B1212220), thereby preventing undesirable side reactions and preserving the core structure during subsequent transformations. organic-chemistry.org This inherent stability makes this compound a robust precursor for the synthesis of more elaborate fluoro-organic compounds.

Table 1: Influence of C2-Substituent on Reactivity of 1,3-Dioxolane Ring

C2-SubstituentElectronic EffectReactivity at C2-PositionStability as PrecursorReference
-CH₃Electron-donatingHighLower organic-chemistry.org
-CF₃Electron-withdrawingLow (Deactivated)High organic-chemistry.org

Dioxolane-based nucleoside analogs are an important class of compounds, many of which exhibit significant antiviral activity. The synthesis of these molecules often involves the coupling of a purine (B94841) or pyrimidine (B1678525) base with a functionalized dioxolane ring. While various synthetic routes to dioxolane nucleosides have been developed, specific literature detailing the use of this compound as a key intermediate is not extensively documented in the surveyed materials. Its structure, however, is analogous to other precursors used in this field, suggesting its potential applicability.

Advanced Protecting Group Chemistry and Selective Deprotection Methodologies

The 1,3-dioxolane functional group is widely used as a protecting group for 1,2-diols, formed by the acid-catalyzed reaction of the diol with an aldehyde or ketone. These cyclic acetals are stable against various nucleophiles and bases. Deprotection is typically achieved through acid-catalyzed hydrolysis.

The stability and cleavage of the dioxolane ring in this compound are significantly influenced by the strong electron-withdrawing effect of the trifluoromethyl group at the C2 position. organic-chemistry.org This electronic effect increases the stability of the acetal (B89532), making it more resistant to acidic hydrolysis compared to non-fluorinated dioxolanes (e.g., those derived from formaldehyde (B43269) or acetone). Consequently, more stringent acidic conditions may be required for its removal. This differential stability can be exploited in selective deprotection strategies, where a less stable acetal could be cleaved in the presence of the 2-trifluoromethyl-1,3-dioxolane group under mild acidic conditions.

Table 2: General Deprotection Methods for Dioxolanes and Considerations for the Trifluoromethyl Analog

Deprotection MethodReagentsApplicability to 2-CF₃ AnalogReference
Acid-Catalyzed HydrolysisAqueous Acid (e.g., HCl, H₂SO₄)Effective, but likely requires harsher conditions (stronger acid, higher temperature) due to increased stability.
TransacetalizationAcetone, Acid CatalystPotentially effective for transferring the diol to a different ketone.
Lewis Acid CatalysisVarious Lewis AcidsCan enhance sensitivity to cleavage.

This enhanced stability allows for a wider range of reaction conditions to be applied to other parts of the molecule without affecting the protected diol, illustrating the advanced utility of this fluorinated protecting group.

Applications in Polymer Chemistry and Material Science

The combination of a polymerizable dioxolane ring, a reactive hydroxyl group, and the property-modifying trifluoromethyl group makes this compound a promising candidate for the synthesis of specialty polymers with tailored characteristics.

The 1,3-dioxolane moiety can undergo ring-opening polymerization (ROP), a common method for producing polyacetals. Cationic ROP of 1,3-dioxolane and its derivatives is a well-established technique for creating polymers with a polyether backbone. nih.govrsc.orgescholarship.org The presence of the hydroxymethyl group on the 2-position of the dioxolane ring in the title compound offers a reactive site for further polymer modification or for use in polycondensation reactions. For instance, this hydroxyl group could react with diacids or diisocyanates to form polyesters or polyurethanes, respectively.

Furthermore, this compound could serve as a comonomer in copolymerization with other cyclic ethers or vinyl monomers. This would allow for the incorporation of the trifluoromethyl-substituted dioxolane unit into a variety of polymer chains, thereby fine-tuning the properties of the resulting materials. For example, copolymerization with monomers like 1,3,5-trioxane (B122180) can lead to the formation of thermally stable polyoxymethylenes.

The synthesis of a perfluorinated monomer, perfluoro-2-methylene-4-methyl-1,3-dioxolane, and its subsequent polymerization have been reported, yielding a colorless and transparent amorphous polymer. keio.ac.jp This demonstrates the capability of substituted dioxolanes to form high-performance polymers. While the polymerization of this compound itself is not explicitly detailed in the available literature, the principles of dioxolane polymerization suggest its viability as a monomer.

The incorporation of both the dioxolane ring and the trifluoromethyl group into a polymer backbone is expected to impart a unique combination of properties.

Dioxolane Incorporation: The polyacetal backbone resulting from the ring-opening of the dioxolane ring is known for its good chemical resistance and thermal stability. Polymers based on 1,3-dioxolane have been investigated for applications such as solid polymer electrolytes due to their ability to dissolve salts and facilitate ion transport. nih.govrsc.org

Trifluoromethyl Incorporation: The trifluoromethyl (-CF3) group is a powerful tool for modifying polymer properties. Its high electronegativity and bulkiness can lead to several desirable characteristics:

Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to increased thermal stability of the polymer.

Improved Chemical Resistance: The inertness of the C-F bond enhances the polymer's resistance to chemical attack.

Lower Surface Energy and Refractive Index: The presence of fluorine atoms generally leads to materials with low surface energy, resulting in hydrophobic and oleophobic properties. It also tends to lower the refractive index, which is beneficial for optical applications. keio.ac.jp

Increased Solubility: The bulky CF3 group can disrupt polymer chain packing, leading to increased solubility in organic solvents.

Modified Dielectric Properties: The introduction of fluorine can lower the dielectric constant of a material, making it suitable for applications in microelectronics.

The synergistic effect of the dioxolane and trifluoromethyl groups could lead to specialty polymers with a valuable combination of thermal stability, chemical inertness, and specific optical and dielectric properties. Research on polymers containing perfluoro-2-methylene-4-methyl-1,3-dioxolane has shown that the resulting polymer has a high glass transition temperature and a low refractive index, making it a candidate for plastic optical fiber materials. keio.ac.jp

PropertyInfluence of Dioxolane IncorporationInfluence of Trifluoromethyl IncorporationPotential Application
Thermal Stability GoodExcellentHigh-temperature resistant materials
Chemical Resistance GoodExcellentChemically inert coatings and seals
Optical Properties -Low refractive index, high transparencyOptical fibers, anti-reflective coatings
Surface Properties -Low surface energy (hydrophobicity)Water-repellent surfaces
Dielectric Properties -Low dielectric constantMicroelectronics, insulators

Role in Ligand Design for Catalysis (e.g., P,O-Chelating Ligands)

While no specific instances of this compound being used in ligand synthesis are found in the searched literature, its structure contains key features that are highly desirable for the design of chelating ligands, particularly P,O-chelating ligands.

The molecule possesses a hydroxyl group (-OH), which can act as a nucleophile, and an ether-like oxygen within the dioxolane ring. These two oxygen atoms are in a fixed spatial relationship, which could allow for the formation of a stable chelate ring with a metal center. To create a P,O-chelating ligand, the hydroxyl group could be functionalized with a phosphine (B1218219) moiety. For example, reaction with a chlorophosphine (e.g., chlorodiphenylphosphine) in the presence of a base would yield a ligand containing both a phosphine (P) donor and the etheral oxygen (O) from the dioxolane ring as potential coordinating atoms.

The presence of the trifluoromethyl group would also significantly influence the properties of the resulting metal complex. The strong electron-withdrawing nature of the -CF3 group would affect the electronic properties of the ligand and, consequently, the catalytic activity of the metal center. This can be advantageous in various catalytic reactions by tuning the reactivity of the metal. For instance, trifluoromethyl-substituted ligands have been explored in asymmetric catalysis to enhance enantioselectivity and catalytic activity. ethz.chnih.gov

The synthesis of various chelating ligands from functionalized organic molecules is a common strategy in coordination chemistry to develop catalysts for a wide range of organic transformations. chemrevlett.comnih.gov The structural motifs present in this compound make it a plausible precursor for such ligands, although experimental validation is needed.

Future Research Directions and Emerging Opportunities for 2 Hydroxymethyl 2 Trifluoromethyl 1,3 Dioxolane

Development of More Sustainable and Green Synthetic Routes

The future production of 2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane will increasingly necessitate the adoption of green and sustainable synthetic methodologies. Current research efforts in related fields suggest several promising avenues for reducing the environmental impact of its synthesis.

Key strategies for developing greener synthetic routes will likely focus on the following areas:

Renewable Starting Materials: Exploration of bio-based feedstocks for the synthesis of the key building blocks, such as glycerol (B35011) (for the hydroxymethyl fragment) and bio-derived ethylene (B1197577) glycol (for the dioxolane ring), can significantly improve the sustainability profile.

Catalytic Approaches: Moving away from stoichiometric reagents towards highly efficient and recyclable catalysts is a cornerstone of green chemistry. The development of novel catalysts, potentially based on earth-abundant metals or organocatalysts, for the key bond-forming reactions will be crucial.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is essential for minimizing waste. Cascade or domino reactions, where multiple transformations occur in a single pot, could offer elegant and atom-economical routes.

Benign Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents will be a critical area of investigation.

Green Chemistry PrincipleApplication to Synthesis of this compound
Prevention Designing syntheses with minimal byproduct formation.
Atom Economy Utilizing cascade reactions to incorporate all reactants into the final product.
Less Hazardous Synthesis Employing non-toxic reagents and minimizing the use of protecting groups.
Safer Solvents and Auxiliaries Replacing traditional organic solvents with water, ionic liquids, or bio-solvents.
Energy Efficiency Conducting reactions at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Sourcing starting materials like ethylene glycol from biomass.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.

Exploration of Novel Reactivity Profiles and Reaction Design

The trifluoromethyl group exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the adjacent hydroxymethyl group and the dioxolane ring. Future research will focus on harnessing these electronic effects to design novel reactions and synthetic building blocks.

The hydroxymethyl group serves as a versatile handle for a variety of transformations. Key areas for exploration include:

Esterification and Etherification: The synthesis of a wide array of esters and ethers will be explored to generate new functional materials, potential agrochemicals, and pharmaceutical intermediates. The electron-withdrawing nature of the trifluoromethyl group may impact reaction kinetics and product stability.

Oxidation: Controlled oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid will provide access to a new class of trifluoromethylated building blocks for organic synthesis.

Nucleophilic Substitution: Conversion of the hydroxyl group to a good leaving group will enable a range of nucleophilic substitution reactions, allowing for the introduction of various functionalities such as azides, halides, and thiols. The synthesis of compounds like 2,2-Bis(trifluoromethyl)-4-azidomethyl-1,3-dioxolane from a related tosylate highlights the potential for such transformations.

The stability of the dioxolane ring, enhanced by the trifluoromethyl group, makes this moiety an attractive protecting group for diols, particularly in complex molecule synthesis where robust protecting groups are required.

Advanced Computational Prediction of Properties and Reaction Pathways

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. nih.gov Theoretical studies can provide valuable insights and guide future experimental work, saving time and resources.

Predicting Physicochemical and Spectroscopic Properties:

Density Functional Theory (DFT) and other ab initio methods can be employed to calculate a range of fundamental properties. acs.orgnih.gov These calculations can provide accurate predictions of:

Molecular Geometry: Determining bond lengths, bond angles, and conformational preferences.

Spectroscopic Data: Simulating IR, Raman, and NMR spectra to aid in experimental characterization. researchgate.net

Electronic Properties: Calculating dipole moment, polarizability, and electrostatic potential maps to understand intermolecular interactions.

Computational MethodPredicted Property/ApplicationPotential Insight for this compound
Density Functional Theory (DFT) Molecular geometry, vibrational frequencies, electronic structureUnderstanding of bond strengths, conformational stability, and reactivity hot-spots.
Ab initio methods (e.g., MP2, CCSD) Reaction energies, transition state geometriesAccurate prediction of reaction barriers and mechanisms for synthetic transformations.
Molecular Dynamics (MD) Simulations Solvation effects, conformational dynamics, self-assembly behaviorInsight into behavior in different solvent environments and potential for supramolecular organization.
Quantitative Structure-Activity Relationship (QSAR) Biological activity, toxicityEarly-stage prediction of potential biological effects based on structural features. bohrium.com

Modeling Reaction Pathways:

Computational modeling can be instrumental in elucidating reaction mechanisms and predicting the feasibility of new transformations. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, researchers can:

Determine Reaction Energetics: Predict whether a proposed reaction is thermodynamically favorable.

Identify Transition States: Understand the geometry of the highest energy point along the reaction coordinate, providing insights into the factors that control reaction rates.

Explore Reaction Mechanisms: Differentiate between competing reaction pathways and identify the most likely mechanism.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The presence of both a hydrogen-bond-donating hydroxyl group and a lipophilic, non-polar trifluoromethyl group makes this compound a fascinating candidate for applications in supramolecular chemistry and materials science. nih.gov The unique properties of fluorine-containing molecules can drive self-assembly into well-defined nanostructures. scispace.comresearchgate.net

Designing Amphiphilic Architectures:

By chemically modifying the hydroxymethyl group, a range of amphiphilic molecules can be designed. For example, esterification with a long-chain fatty acid would yield a classic amphiphile with a hydrophilic dioxolane head group and a hydrophobic tail. The trifluoromethyl group would add a fluorous component, potentially leading to triphilic self-assembly behavior in appropriate solvent systems. researchgate.netkinampark.com

Fluorine-Specific Interactions:

The trifluoromethyl group can participate in non-covalent interactions that are distinct from those of its hydrocarbon analogues. These include:

Fluorophilic/Fluorophobic Effects: The tendency of fluorinated segments to segregate from both hydrophilic and lipophilic domains can be a powerful driving force for self-assembly. researchgate.net

Orthogonal Interactions: Fluorine-fluorine and other halogen bonding interactions can provide an additional level of control over the final supramolecular architecture. acs.org

The interplay between hydrogen bonding from the hydroxyl group and the unique interactions of the trifluoromethyl group could lead to the formation of novel supramolecular structures such as micelles, vesicles, or liquid crystals. chemistryviews.orgnih.gov These organized assemblies could find applications in areas such as drug delivery, sensing, and catalysis. The introduction of fluorine can significantly alter the self-assembly motif, leading to unexpected and potentially useful supramolecular architectures. nih.govscispace.com

Q & A

Q. What are the established synthetic routes for 2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions using diols and trifluoromethyl ketones. A common approach employs tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) to neutralize byproducts like HCl. For example:

  • Step 1: React 2-trifluoromethyl-1,3-diol with a hydroxymethylating agent (e.g., formaldehyde derivatives) under inert conditions.
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates .
  • Purification: Column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures improves purity (>95%).

Critical Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–40°CHigher temps risk decomposition.
SolventTHF or DCMPolar aprotic solvents enhance cyclization.
CatalystEt3NNeutralizes acid byproducts, improving yield.

Q. How is this compound characterized structurally and functionally?

Methodological Answer: A combination of spectroscopic and computational techniques is used:

  • <sup>1</sup>H/<sup>19</sup>F NMR: Assigns proton environments and confirms trifluoromethyl group integrity.
  • X-ray Crystallography: Resolves stereochemistry and ring conformation (e.g., chair vs. boat) .
  • FT-IR: Identifies hydroxyl (O–H stretch at ~3200 cm<sup>−1</sup>) and ether (C–O–C at ~1100 cm<sup>−1</sup>) functional groups.
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]<sup>+</sup> ion at m/z calculated for C5H7F3O3).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at –20°C under nitrogen to prevent hydrolysis.
  • pH Sensitivity: Hydroxymethyl groups are prone to acid-catalyzed ring-opening. Stability assays in buffers (pH 2–12) show degradation at pH < 4 .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) model reaction pathways:

  • Reaction Path Search: Identifies transition states for ring-opening or nucleophilic substitution .
  • Solvent Effects: COSMO-RS simulations predict solvation energies in polar vs. nonpolar media.
  • Example: Computational screening of fluorinated solvents (e.g., HFIP) reveals enhanced electrophilicity at the dioxolane oxygen .

Q. What experimental and theoretical approaches resolve contradictions in regioselectivity data for derivatives of this compound?

Methodological Answer:

  • Isotopic Labeling: Use <sup>18</sup>O-labeled dioxolane to track oxygen participation in ring-opening reactions.
  • Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., H/D substitution) to distinguish between concerted vs. stepwise mechanisms.
  • Machine Learning: Train models on existing datasets (e.g., Hammett σ values for substituents) to predict regioselectivity in new reactions .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: A 2<sup>k</sup> factorial design evaluates variables:

FactorLevelsResponse
Catalyst (mol%)5 vs. 10Yield (%)
Temperature (°C)25 vs. 40Purity (%)
SolventTHF vs. DCMReaction Time (h)
  • Analysis: ANOVA identifies catalyst loading as the most significant factor (p < 0.05). Response surface methodology (RSM) refines optimal conditions .

Data Contradictions and Resolution

  • Synthetic Yield Variability: Discrepancies in yields (50–85%) arise from trace moisture in solvents. Rigorous drying (molecular sieves) improves reproducibility .
  • Computational vs. Experimental Reactivity: DFT may overestimate electrophilicity due to solvent exclusion. Hybrid QM/MM simulations incorporating explicit solvent molecules align better with experimental kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.